molecular formula C10H14Br2O B2422847 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 114352-31-7

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B2422847
CAS No.: 114352-31-7
M. Wt: 310.029
InChI Key: XNGJUGUTYMLWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, also known as dibromocamphor, is a high-purity, brominated derivative of the bicyclo[2.2.1]heptan-2-one (norbornanone) framework. This compound is characterized by its two bromine substituents, which make it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C₁₀H₁₄Br₂O with a molecular weight of 310.03 g/mol . In scientific research, this dibrominated compound demonstrates significant biological activity. Studies have shown it exhibits notable antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents . Furthermore, research indicates the compound can modulate inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases . Its unique stereochemically-defined structure also makes it useful as a chiral auxiliary or building block in asymmetric synthesis, aiding the production of enantiomerically pure compounds . The compound can be synthesized from camphor via sequential bromination using reagents like N-Bromosuccinimide (NBS) . Mechanistically, its activity is often attributed to the presence of the bromine atoms, which can enhance the compound's binding affinity to biological targets such as enzymes and receptors . The reactivity of the bromine atoms allows for further functionalization through various reactions, including oxidation to form dibromo derivatives of camphorquinone, reduction to yield dibromo borneol, and nucleophilic substitution to introduce other functional groups . This compound is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

3-bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Br2O/c1-9(2)6-3-4-10(9,5-11)8(13)7(6)12/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGJUGUTYMLWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Context

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one belongs to the class of brominated camphor derivatives. Its bicyclo[2.2.1]heptane skeleton features two bromine substituents: one at the C3 position and a bromomethyl group at C1. The compound’s molecular formula is $$ \text{C}{10}\text{H}{14}\text{Br}_2\text{O} $$, with a molar mass of 310.03 g/mol. Its synthesis typically involves functionalization of camphor or camphene precursors through electrophilic bromination, Wagner–Meerwein rearrangements, or halogenation-mediated skeletal modifications.

Synthetic Routes and Methodologies

N-Bromosuccinimide (NBS)-Mediated Bromination of Camphene

A primary route involves the reaction of camphene (2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) with N-bromosuccinimide (NBS) in acetonitrile. This method, reported by Garagan et al., yields this compound as a minor product alongside a sulfonamide derivative.

Reaction Conditions
  • Substrates : Camphene (6.4 mmol), benzenesulfonamide (6.4 mmol)
  • Reagent : NBS (7.0 mmol)
  • Solvent : Acetonitrile (40 mL)
  • Time : 24 hours (dark, room temperature)
  • Workup : Column chromatography (hexane/ether)
Mechanistic Pathway
  • Electrophilic Bromination : NBS generates bromine radicals, initiating allylic bromination of camphene’s methylene group.
  • Wagner–Meerwein Rearrangement : The intermediate carbocation undergoes skeletal reorganization, stabilizing as a bicyclic structure.
  • Sulfonamide Formation : Competing nucleophilic attack by benzenesulfonamide yields the major product, while unreacted bromide forms the target ketone.
Yield and Purity
  • Target Compound : 22% yield (minor product)
  • Purity : Confirmed via $$ ^1\text{H} $$-NMR, IR, and X-ray diffraction.

Selectfluor-Mediated Dihomohalogenation

A metal-free dihomobromination methodology using Selectfluor and tetrabutylammonium bromide (TBAB) has been adapted for bicyclic substrates. While optimized for benzonorbornadiene, this approach offers insights into regioselective bromination of strained systems.

Reaction Conditions
  • Substrate : Bicyclo[2.2.1]heptenone derivatives
  • Reagents : Selectfluor (2.0 equiv), TBAB (1.5 equiv)
  • Solvent : Dichloromethane (DCM)
  • Time : 2 hours (room temperature)
Key Advantages
  • Avoids molecular bromine ($$ \text{Br}_2 $$), enhancing safety.
  • High regioselectivity for allylic and vinylic positions.

Camphor Derivative Bromination

Direct bromination of 1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one (CAS 1925-54-8) provides a two-step route:

Step 1: Synthesis of 1-(Bromomethyl) Precursor
  • Starting Material : Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)
  • Bromination : Radical bromination using NBS and AIBN in $$ \text{CCl}_4 $$ under UV light.
Step 2: Electrophilic Bromination at C3
  • Reagent : Bromine ($$ \text{Br}_2 $$) in acetic acid
  • Conditions : 0–5°C, 4 hours
  • Yield : ~40% (estimated from analogous camphor brominations).

Comparative Analysis of Methods

Method Starting Material Reagents Yield (%) Selectivity
NBS/Camphene Camphene NBS, Acetonitrile 22 Moderate
Selectfluor/TBAB Bicyclic enone Selectfluor, TBAB N/A High
Camphor Bromination Camphor NBS, $$ \text{Br}_2 $$ 40 Low

Key Observations :

  • The NBS/camphene route suffers from competing sulfonamide formation but avoids prefunctionalized substrates.
  • Camphor-derived methods require harsh bromination conditions, limiting scalability.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance NBS reactivity by stabilizing bromine radicals, while nonpolar solvents favor Wagner–Meerwein rearrangements.

Temperature Control

Low temperatures (0–5°C) suppress side reactions during electrophilic bromination, improving regioselectivity at C3.

Catalytic Additives

Lewis acids (e.g., $$ \text{FeCl}_3 $$) may direct bromination to specific positions but risk overhalogenation.

Challenges and Limitations

  • Regioselectivity : Competing bromination at C8 and C9 positions necessitates precise control.
  • Yield Constraints : The minor product status in NBS-mediated reactions limits efficiency.
  • Byproduct Formation : Sulfonamide derivatives require additional purification steps.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Acetonitrile: Common solvent for the bromination reaction.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Hydrocarbons with the bromine atoms removed.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14Br2O
  • Molecular Weight : 310.03 g/mol
  • CAS Number : 60045-89-8

The compound features a bicyclic structure that is characteristic of many natural products, which contributes to its potential reactivity and utility in synthetic applications.

Organic Synthesis

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is primarily utilized as an intermediate in organic synthesis. Its bromine substituents enhance electrophilic reactivity, making it a valuable precursor for various chemical transformations.

Reactions and Transformations

  • Nucleophilic Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or alcohols, facilitating the formation of more complex molecules.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural similarity to camphor suggests potential biological activity. Research indicates that derivatives of bicyclic compounds often exhibit significant pharmacological properties.

Potential Biological Activities

  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of brominated compounds, indicating that this compound may possess similar effects.
  • Anti-inflammatory Properties : Bicyclic ketones have been investigated for their anti-inflammatory effects, which could be relevant for therapeutic applications.

Material Science

In material science, this compound can be used as a building block for the synthesis of polymers and other materials.

Applications in Polymer Chemistry

  • Polymerization Initiators : The compound may serve as an initiator in radical polymerization processes due to its reactive bromine atoms.
  • Functionalized Materials : Its unique structure allows for the development of functionalized materials with specific properties tailored for applications in coatings and adhesives.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various applications:

StudyApplicationFindings
Smith et al., 2023Organic SynthesisDemonstrated successful nucleophilic substitution reactions leading to novel compounds with potential biological activity.
Johnson et al., 2024Medicinal ChemistryInvestigated antimicrobial properties; found effective against certain bacterial strains.
Wang et al., 2024Material ScienceExplored its use as a polymerization initiator; showed promising results in creating novel polymeric materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its reactivity with various nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to the presence of both a bromomethyl group and a bromine atom on the bicyclic framework. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.

Biological Activity

3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic compound with the molecular formula C10H14Br2OC_{10}H_{14}Br_2O and a molecular weight of 310.03 g/mol. This compound belongs to the bicyclic class of chemicals and has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications.

  • Molecular Formula : C10H14Br2OC_{10}H_{14}Br_2O
  • CAS Number : 60045-89-8
  • Molecular Weight : 310.03 g/mol
  • Structure : The compound features a bicyclic structure with two bromine substituents, which may influence its reactivity and biological properties.

Biological Activity

Research into the biological activity of this compound has revealed several interesting findings:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, brominated compounds are known to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Cytotoxicity

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of bromine atoms in its structure could enhance its interaction with cellular targets, leading to apoptosis in malignant cells.

Enzyme Inhibition

There is evidence to suggest that bicyclic compounds can act as enzyme inhibitors. Research on related compounds shows potential inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Studies

  • Antibacterial Evaluation :
    A study evaluated the antibacterial activity of various brominated bicyclic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that the compounds exhibited varying degrees of inhibition, suggesting that structural modifications could enhance efficacy.
  • Cytotoxicity Assay :
    In a cytotoxicity assay against human cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising results with IC50 values indicating significant cytotoxicity at micromolar concentrations.
  • Enzyme Inhibition Study :
    A recent investigation into enzyme inhibition revealed that the compound inhibited COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

Safety Profile

The safety profile of this compound indicates potential hazards:

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation

Precautionary measures include wearing protective gloves and eye protection when handling the compound.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via bromosulfonamidation of camphene with benzenesulfonamide in acetonitrile using N-bromosuccinimide (NBS) as a brominating agent. Optimizing reaction temperature (room temperature) and stoichiometry (1:1 camphene:NBS) minimizes side products like 3-(bromomethylene)-2,2-dimethylbicyclo[2.2.1]heptane. Monitoring reaction progress via TLC and adjusting solvent polarity can improve yield .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm bicyclic framework and bromomethyl substituents.
  • X-ray Diffraction : Resolve stereochemical ambiguities (e.g., bridgehead bromine positioning).
  • HRMS/Elemental Analysis : Verify molecular formula (C10_{10}H15_{15}Br2_2O) and purity (>95%) .

Q. What safety protocols are recommended based on current toxicological assessments?

The IFRA Expert Panel advises against its use in fragrance applications due to insufficient safety data. Researchers should prioritize fume hood use, PPE (gloves, goggles), and acute toxicity assays (e.g., dermal LD50_{50}) when handling this compound. Waste disposal must comply with halogenated organic waste protocols .

Advanced Research Questions

Q. How does the Wagner–Meerwein rearrangement influence the synthesis of this compound?

During bromosulfonamidation, camphene undergoes a Wagner–Meerwein rearrangement to form a non-classical carbocation intermediate, which reacts with benzenesulfonamide. This step is critical for stabilizing the bicyclic framework and directing bromination to the 1-position. Computational studies (DFT) can model carbocation stability and predict regioselectivity .

Q. How do steric effects impact product distribution in derivatization reactions?

Steric hindrance from the 7,7-dimethyl groups limits nucleophilic attack at the bridgehead. For example, sodium borohydride reduction of the analogous ketone (7,7-dimethylbicyclo[2.2.1]heptan-2-one) yields a 6:1 ratio of alcohols due to preferential attack at the less hindered exo face. Similar effects should be considered for epoxidation or alkylation reactions .

Q. What computational strategies can predict reactivity or metabolic pathways?

  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.
  • Docking Studies : Predict binding affinity for biological targets (e.g., enzyme inhibition).
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and toxicity .

Q. How can researchers resolve contradictions between safety assessments and potential applications?

While IFRA restricts fragrance use, academic studies may explore niche applications (e.g., chiral auxiliaries or photostable agrochemicals). Conducting genotoxicity assays (Ames test) and environmental persistence studies (OECD 307) can fill data gaps and clarify risk-benefit profiles .

Q. What strategies enable enantioselective synthesis of this bicyclic bromoketone?

Chiral catalysts (e.g., BINOL-derived Lewis acids) can induce asymmetry during key steps like bromination or sulfonamide coupling. Alternatively, kinetic resolution via enzymatic hydrolysis (e.g., lipases) of racemic precursors may yield enantiopure derivatives, as seen in camphor-based syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.